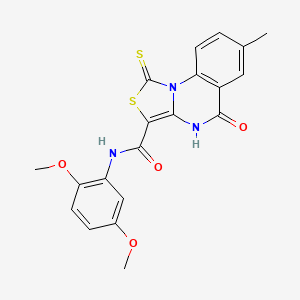

N-(2,5-二甲氧基苯基)-7-甲基-5-氧代-1-硫代氧代-4,5-二氢-1H-噻唑-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” is a complex organic compound. It belongs to the class of quinazolinones, which are nitrogen-containing heterocycles . Quinazolinones are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals . They are known for their stability and a wide range of biological activities .

Synthesis Analysis

Quinazolines are synthesized through various methods. One of the common methods involves transition-metal-catalyzed reactions . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity . The last few decades have witnessed a tremendous outburst of transition-metal-catalyzed reactions for the construction of quinazoline scaffolds .Molecular Structure Analysis

Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The structure of quinazolinones can be modified by various substitutions around the quinazolinone system, which can significantly change their biological activity .Chemical Reactions Analysis

Quinazolinones are known for their diverse chemical reactions. They are used in the synthesis of various pharmaceuticals . The chemical reactivity of quinazolinones can be evaluated using density functional theory (DFT) analysis .科学研究应用

- Quinazolinones exhibit promising anticancer potential. Researchers have investigated their role in inhibiting cancer cell growth and metastasis. Specific derivatives of this compound have demonstrated activity against various cancer types, including lung, breast, and colon cancers .

- Quinazolinone derivatives have been evaluated for their antimicrobial and antifungal effects. These compounds may serve as potential agents against bacterial and fungal infections .

- Some quinazolinone derivatives exhibit antitubercular properties. Researchers have explored their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis .

- Due to their lipophilicity, quinazolinones can penetrate the blood-brain barrier. This property makes them suitable for targeting CNS diseases. Scientists have investigated their potential in treating conditions like neurodegenerative disorders and epilepsy .

- Quinazolinones have been studied as protein kinase inhibitors. These enzymes play crucial roles in cell signaling pathways, making them attractive targets for drug development. Specific derivatives may modulate kinase activity and impact cellular processes .

- Certain quinazolinone derivatives have demonstrated inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. These compounds may have implications in managing diabetes and related metabolic disorders .

Anticancer Activity

Antimicrobial and Antifungal Properties

Antitubercular Activity

Central Nervous System (CNS) Targeting

Protein Kinase Inhibition

α-Glucosidase Inhibition

未来方向

Quinazolinones continue to be an area of interest due to their diverse pharmacological activities . Future research may focus on the synthesis of new quinazolinone-based compounds as potential drugs of anticancer potency . Additionally, modifications to the substitutions around the quinazolinone system could lead to increased activity .

属性

IUPAC Name |

N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S2/c1-10-4-6-14-12(8-10)18(24)22-17-16(29-20(28)23(14)17)19(25)21-13-9-11(26-2)5-7-15(13)27-3/h4-9H,1-3H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPJBVPZWYIEGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=C(C=CC(=C4)OC)OC)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-benzyl-6-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2718748.png)

![2,6-dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2718750.png)

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2718752.png)

![Ethyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2718754.png)

![1-ethyl-5-((3-fluorobenzyl)thio)-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2718759.png)

![2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2718764.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2718767.png)